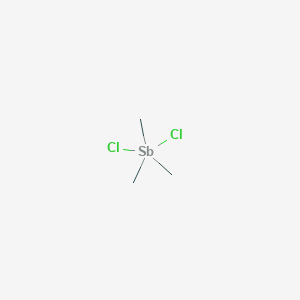
2,4,5-Trimethoxybenzonitrile
Descripción general
Descripción
2,4,5-Trimethoxybenzonitrile is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.20 g/mol . The IUPAC name for this compound is 2,4,5-trimethoxybenzonitrile .
Synthesis Analysis
The synthesis of 2,4,5-Trimethoxybenzonitrile involves a multi-step reaction with two steps . The first step involves the use of benzene and ammonia (NH3), and the second step involves the use of phosphorus oxychloride (POCl3) .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethoxybenzonitrile can be represented by the InChI code: InChI=1S/C10H11NO3/c1-12-8-5-10 (14-3)9 (13-2)4-7 (8)6-11/h4-5H,1-3H3 . The compound has a topological polar surface area of 51.5 Ų and a complexity of 223 .
Physical And Chemical Properties Analysis
2,4,5-Trimethoxybenzonitrile has a molecular weight of 193.20 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 193.07389321 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
2,4,5-Trimethoxybenzonitrile is used as an intermediate in the pharmaceutical industry . Intermediates are substances used in the synthesis of active pharmaceutical ingredients (APIs). They play a crucial role in the production of various drugs.
Laboratory Chemicals
This compound is also used as a laboratory chemical . Laboratory chemicals are used for research and analysis purposes in labs. They are essential in the development of new scientific theories and the validation of experimental results.
Synthesis of 3,4,5-Trimethoxybenzoic Acid
2,4,5-Trimethoxybenzonitrile can potentially be used in the synthesis of 3,4,5-Trimethoxybenzoic Acid . This acid is a useful compound in organic chemistry and can be used in further chemical reactions.
Propiedades
IUPAC Name |
2,4,5-trimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMOMNYCPHSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358681 | |
| Record name | 2,4,5-Trimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethoxybenzonitrile | |
CAS RN |
14894-77-0 | |
| Record name | 2,4,5-Trimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)





![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)




![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)